molecular formula C48H40N12O4 B2942193 Rilpivirine Fumarate Salt CAS No. 877817-88-4

Rilpivirine Fumarate Salt

Cat. No. B2942193
CAS RN: 877817-88-4
M. Wt: 848.928
InChI Key: WVICUHSQEUSJKY-KAMXONIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rilpivirine, also known as TMC-278, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . It is a diarylpyrimidine derivative . The chemical name of rilpivirine is 4-{[4-({4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl}amino)-pyrimidinyl]amino}benzonitrile .


Synthesis Analysis

The synthesis of rilpivirine is mainly divided into three steps :

An efficient and practical microwave-promoted method has been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents .


Molecular Structure Analysis

The molecular formula of Rilpivirine Fumarate Salt is C26H22N6O4 . The structure of rilpivirine includes a diarylpyrimidine core, which contributes to its high potency and reduces the chance of resistance compared to other NNRTIs .


Chemical Reactions Analysis

The main pharmacokinetic interactions relevant to HIV management reported to date include reduced bioavailability of rilpivirine when coadministered with rifampicin, rifabutin, or acid-suppressing agents, and reduced bioavailability of ketoconazole .


Physical And Chemical Properties Analysis

Rilpivirine Fumarate Salt has a molecular weight of 482.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . It has a rotatable bond count of 7 . The exact mass is 482.17025320 g/mol .

Mechanism of Action

Target of Action

Rilpivirine Fumarate Salt, also known as Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that primarily targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy .

Mode of Action

Rilpivirine binds to reverse transcriptase in a non-competitive manner . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The internal conformational flexibility of Rilpivirine and the plasticity of its interacting binding site contribute to its high potency and reduce the chance of resistance compared to other NNRTIs .

Biochemical Pathways

The primary biochemical pathway affected by Rilpivirine is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, Rilpivirine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This action disrupts the viral life cycle and helps to control the spread of the virus within the body.

Pharmacokinetics

Rilpivirine exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . After oral administration, Rilpivirine reaches peak levels in the blood plasma within 4 to 5 hours . It is highly bound to plasma proteins (99.7%), primarily to albumin . Rilpivirine undergoes oxidative metabolism mediated by the cytochrome P450 (CYP) 3A system . The elimination of Rilpivirine from plasma is slow, with a terminal half-life of approximately 50 hours after oral administration .

Result of Action

The primary result of Rilpivirine’s action is the inhibition of HIV-1 replication, which helps to control the spread of the virus within the body . This leads to a decrease in viral load and an increase in CD4+ cell count, improving the overall health and immune function of individuals with HIV-1 .

Action Environment

The action of Rilpivirine can be influenced by various environmental factors. For instance, Rilpivirine is to be taken with a meal to optimize absorption, as its peak concentration and area under the plasma concentration-time curve were decreased under fasting conditions . Additionally, Rilpivirine cannot be coadministered with a number of other drugs due to induction of the CYP3A4 enzyme or increase in gastric pH . Therefore, the efficacy and stability of Rilpivirine can be affected by dietary habits and concomitant medication use.

Future Directions

The long-acting antiretroviral cabotegravir and rilpivirine combination has just received FDA, EMA, and Health Canada approval . This novel drug delivery approach is about to revolutionize the therapy of people living with HIV, decreasing the 365 daily pill burden to only six intramuscular injections per year .

properties

IUPAC Name

(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAODINWNSISMP-AVRNHWNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilpivirine Fumarate Salt

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